6-(4-Chlorophenyl)picolinic acid
Overview
Description
6-(4-Chlorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol It is characterized by the presence of a picolinic acid moiety substituted with a 4-chlorophenyl group at the 6th position
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
This compound is a metabolite of tryptophan via the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects various biochemical pathways, particularly those involved in viral replication and packaging, as well as normal cell homeostatic functions .
Result of Action
The binding of this compound to ZFPs results in the disruption of zinc binding, which inhibits the function of these proteins . This has been shown to have anti-viral effects both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Biochemical Analysis
Biochemical Properties
6-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the auxin-signaling F-box protein 5 (AFB5), where molecular docking analyses have shown that this compound binds more intensively than other compounds like picloram . This interaction suggests that this compound can influence auxin signaling pathways, which are crucial for plant growth and development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it has been observed to inhibit root growth in Arabidopsis thaliana, demonstrating its potential as a herbicide . This inhibition is likely due to its impact on cell signaling pathways, particularly those involving auxin, which is essential for cell elongation and division. Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of key regulatory proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to dock with the auxin-signaling F-box protein 5 (AFB5), leading to the inhibition of auxin signaling pathways . This inhibition can result in reduced cell elongation and division, ultimately affecting plant growth. Furthermore, this compound may also interact with other enzymes, either inhibiting or activating them, which can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged activity . Its degradation products and their impact on cellular processes are still under investigation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe a noticeable impact on cellular function . Toxicity studies in animal models have indicated that high doses of this compound can cause detrimental effects, including disruptions in metabolic processes and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s impact on metabolic flux and metabolite levels has been a subject of research, with findings suggesting that it can alter the activity of key metabolic enzymes . These alterations can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for determining
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)picolinic acid typically involves the reaction of 4-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-Chlorophenyl)picolinic acid has several scientific research applications:
Comparison with Similar Compounds
Picolinic Acid: A parent compound with similar chelating properties but lacks the 4-chlorophenyl group.
Halauxifen-methyl: A synthetic auxin herbicide with a different substitution pattern but similar herbicidal activity.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with a distinct structure but comparable biological effects.
Uniqueness: 6-(4-Chlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-chlorophenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMADCMXBNACFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647062 | |
Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135432-77-8 | |
Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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